Propyl (furan-2-ylmethyl)carbamate
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H13NO3 |
|---|---|
Molecular Weight |
183.20 g/mol |
IUPAC Name |
propyl N-(furan-2-ylmethyl)carbamate |
InChI |
InChI=1S/C9H13NO3/c1-2-5-13-9(11)10-7-8-4-3-6-12-8/h3-4,6H,2,5,7H2,1H3,(H,10,11) |
InChI Key |
DJXAFSZBSHATHQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)NCC1=CC=CO1 |
Origin of Product |
United States |
Computational and Theoretical Studies of Propyl Furan 2 Ylmethyl Carbamate
Quantum Chemical Calculations
Quantum chemical calculations are a powerful tool for understanding the intrinsic properties of molecules like Propyl (furan-2-ylmethyl)carbamate at the atomic and electronic levels. These computational methods allow for the detailed investigation of its electronic structure, the exploration of its conformational flexibility, and the prediction of its spectroscopic signatures.
Electronic Structure Analysis
Density Functional Theory (DFT) is a commonly employed method to analyze the electronic properties of such molecules. bohrium.comresearchgate.net Calculations can determine key parameters like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO gap is a critical indicator of the molecule's electronic stability and reactivity. acs.orgmetu.edu.tr For furan-containing compounds, the electronic structure can be tuned by substituents, influencing properties like charge transport in organic electronic applications. acs.org Theoretical calculations can also elucidate the nature of electronic transitions, which are often charge-transfer in nature for similar chromophores. metu.edu.tr
Table 1: Calculated Electronic Properties of Related Carbamate (B1207046) and Furan (B31954) Systems
| Parameter | Description | Typical Calculated Values (eV) |
| HOMO Energy | Energy of the highest occupied molecular orbital | Varies with substituents |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital | Varies with substituents |
| HOMO-LUMO Gap | Difference in energy between HOMO and LUMO | 2.03 - 4.99 (for related systems) metu.edu.tr |
Note: The values presented are illustrative and based on calculations for structurally related compounds. Specific values for this compound would require dedicated DFT calculations.
Conformational Analysis and Energy Landscapes
The conformational landscape of this compound is determined by the rotational freedom around its single bonds. Key dihedral angles include those associated with the propyl group, the linkage between the furan ring and the nitrogen atom, and the carbamate group itself. The carbamate moiety can exist in syn and anti conformations, with the rotational barrier between them being influenced by steric and electronic factors. acs.org
Computational methods, such as conformational searches and potential energy surface scans, can identify the most stable conformers and the energy barriers separating them. core.ac.ukrsc.org For instance, studies on formyl and acetyl derivatives of benzofuran (B130515) have shown that the conformational equilibrium can be solvent-dependent, with more polar solvents favoring the Z-form. rsc.org Molecular dynamics simulations can also provide insights into the dynamic conformational behavior of the molecule in different environments. core.ac.uk
Spectroscopic Property Prediction (NMR, IR)
Quantum chemical calculations are instrumental in predicting the spectroscopic properties of molecules, which can then be compared with experimental data for structure verification.
NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. rsc.orgbeilstein-journals.org These predictions are based on calculating the magnetic shielding tensors for each nucleus in the molecule's optimized geometry. The accuracy of these predictions has been shown to be valuable in distinguishing between different isomers and conformers. rsc.orgbeilstein-journals.org
IR Spectroscopy: The vibrational frequencies and intensities of a molecule can be calculated, generating a theoretical infrared (IR) spectrum. nist.govrsc.orgresearchgate.net These calculations help in assigning the absorption bands observed in an experimental IR spectrum to specific vibrational modes of the molecule, such as the C=O stretching of the carbamate, N-H bending, and various vibrations of the furan ring. rsc.orgresearchgate.net For example, the presence of a strong band around 1700 cm⁻¹ would be characteristic of the carbamate carbonyl group. rsc.org
Table 2: Predicted Spectroscopic Data for this compound and Related Structures
| Spectroscopy | Parameter | Predicted Values |
| ¹H NMR | Chemical Shift (ppm) | Specific values require calculation. For a related furan-2-ylmethyl carbamate, signals for the furan ring protons would be expected in the aromatic region, and signals for the propyl and methylene (B1212753) groups would be in the aliphatic region. rsc.org |
| ¹³C NMR | Chemical Shift (ppm) | The carbonyl carbon of the carbamate would have a characteristic downfield shift. Furan carbons and propyl carbons would appear at distinct chemical shifts. mdpi.com |
| IR | Wavenumber (cm⁻¹) | C=O stretch: ~1700-1730 cm⁻¹, N-H stretch: ~3300-3500 cm⁻¹, C-O stretch: ~1200-1300 cm⁻¹. nist.govrsc.org |
Note: The predicted values are based on typical ranges for the functional groups present and data from similar compounds. Precise predictions require specific quantum chemical calculations for this compound.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling provides a molecular-level understanding of reaction mechanisms, allowing for the investigation of transient species like transition states that are often difficult to characterize experimentally.
Transition State Analysis of Carbamate Formation and Cleavage
The formation of carbamates from an amine and a source of carbonyl, such as CO₂, can proceed through different mechanisms. researchgate.netacs.org Computational studies, often using DFT, can be employed to model the reaction pathways. researchgate.netacs.org One common pathway involves a two-step zwitterion mechanism, where the amine attacks the carbonyl group to form a zwitterionic intermediate, followed by deprotonation. acs.org Another possibility is a single-step, third-order reaction. researchgate.net
Transition state theory can be used to calculate the activation energies for these steps. bohrium.com The rate-limiting step in carbamate formation and breakdown can involve C-N bond formation or cleavage, or proton transfer, depending on the basicity of the amine. acs.orgresearchgate.net Computational studies on iridium-catalyzed formation of allyl carbamates have shown that the rate-determining step can differ for diastereomeric pathways. nih.gov The photodegradation of carbamates has also been studied computationally, identifying transition states for bond dissociation. beilstein-journals.org
Investigation of Cycloaddition Reaction Pathways
The furan ring in this compound can potentially participate in cycloaddition reactions, most notably the Diels-Alder reaction where it can act as a diene. pku.edu.cnresearchgate.net Computational studies are crucial for understanding the mechanism, regioselectivity, and stereoselectivity of these reactions. researchgate.netacs.org
DFT calculations can be used to locate the transition states for different possible cycloaddition pathways, such as concerted or stepwise mechanisms. pku.edu.cnacs.org For example, the reaction of furan derivatives with dienophiles can proceed through a polar stepwise mechanism involving a zwitterionic intermediate. researchgate.netacs.org The activation energies for these pathways determine the feasibility and outcome of the reaction. pku.edu.cn Theoretical studies have also investigated [8+2] cycloaddition reactions of furan derivatives, identifying different possible mechanistic pathways and their corresponding activation free energies. pku.edu.cn
Table 3: Computationally Investigated Reaction Types for Furan and Carbamate Moieties
| Reaction Type | Moiety Involved | Computational Methods Employed | Key Findings from Related Systems |
| Carbamate Formation | Carbamate | DFT, Ab initio calculations researchgate.netacs.org | Mechanisms can be single-step or multi-step (e.g., zwitterionic intermediate). Activation barriers and rate-limiting steps can be determined. researchgate.netacs.orgresearchgate.net |
| Cycloaddition (e.g., Diels-Alder) | Furan | DFT (e.g., B3LYP), MP2 researchgate.netacs.org | Can proceed via concerted or stepwise (polar) mechanisms. Regio- and stereoselectivity can be rationalized by analyzing transition state energies. researchgate.netacs.org |
| Ozonolysis | Furan | DFT (M06-2X) bohrium.com | The most favorable pathway is often cycloaddition to the C=C double bonds of the furan ring. bohrium.com |
Note: This table summarizes findings from computational studies on related furan and carbamate compounds to infer potential reactive pathways for this compound.
Molecular Dynamics Simulations for Intermolecular Interactions
MD simulations of various carbamate-containing compounds, often in the context of their interactions with biological macromolecules like enzymes, have demonstrated the importance of both hydrogen bonding and non-polar interactions in their binding behavior. tandfonline.comnih.govnih.gov The carbamate moiety itself contains a hydrogen bond donor (the N-H group) and two hydrogen bond acceptors (the carbonyl and ester oxygens), allowing for specific and directional interactions with other polar molecules, including water or amino acid residues in a protein.
The furan ring, a key component of this compound, is an aromatic heterocycle that can participate in a variety of non-covalent interactions. nih.gov Theoretical studies on furan and its derivatives have highlighted the potential for several types of intermolecular forces. aip.orgaip.org These include:
π-π Stacking Interactions: The aromatic nature of the furan ring allows it to stack with other aromatic systems, an interaction driven by a combination of van der Waals forces and electrostatic interactions. In a condensed phase or within a binding site, furan rings can interact with other aromatic residues. tandfonline.com
C-H···π Interactions: The hydrogen atoms attached to the furan ring can act as weak hydrogen bond donors, interacting with the electron-rich π-system of another aromatic ring.
Hydrogen Bonding: The oxygen atom within the furan ring possesses lone pairs of electrons and can act as a hydrogen bond acceptor, interacting with hydrogen bond donors from other molecules. nih.govaip.org
The following table summarizes the expected primary intermolecular interactions involving this compound that would be investigated in a molecular dynamics simulation.
| Type of Interaction | Participating Group from this compound | Potential Interacting Partner | Nature of Interaction |
| Hydrogen Bonding | Carbamate N-H (Donor) | Carbamate C=O, Carbamate O-C, Furan Oxygen | Electrostatic |
| Hydrogen Bonding | Carbamate C=O (Acceptor) | Carbamate N-H, Water, Other H-bond donors | Electrostatic |
| Hydrogen Bonding | Furan Oxygen (Acceptor) | Carbamate N-H, Water, Other H-bond donors | Electrostatic |
| π-π Stacking | Furan Ring | Another Furan Ring, Other Aromatic Systems | van der Waals, Electrostatic |
| C-H···π Interaction | Furan C-H | Another Furan Ring, Other Aromatic Systems | van der Waals, Electrostatic |
| Hydrophobic Interactions | Propyl Chain | Other non-polar groups | Entropic, van der Waals |
| Van der Waals Forces | Entire Molecule | All surrounding molecules | Dispersive |
Advanced Analytical Characterization Techniques for Propyl Furan 2 Ylmethyl Carbamate
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable for probing the molecular structure of propyl (furan-2-ylmethyl)carbamate, offering detailed information about its atomic connectivity and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structure of this compound by mapping the magnetic environments of its hydrogen (¹H) and carbon (¹³C) nuclei. rsc.orgrsc.org Two-dimensional (2D) NMR techniques further clarify the connectivity between atoms.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. Key signals for this compound would include those for the propyl group protons (triplet for the terminal methyl, multiplet for the adjacent methylene (B1212753), and a triplet for the methylene group attached to the oxygen), the methylene protons linking the furan (B31954) ring and the nitrogen, and the distinct protons of the furan ring itself. rsc.orgrsc.org
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. Expected signals would correspond to the carbons of the propyl group, the methylene carbon adjacent to the carbamate (B1207046) nitrogen, the carbamate carbonyl carbon, and the distinct carbons of the furan ring. rsc.org
Table 1: Representative ¹H and ¹³C NMR Spectral Data for this compound and Related Structures
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity/Coupling Constant (J, Hz) | Assignment |
| ¹H | ~7.40 | dd | Furan C5-H |
| ¹H | ~6.35 | dd | Furan C4-H |
| ¹H | ~6.25 | d | Furan C3-H |
| ¹H | ~5.10 | s (broad) | NH |
| ¹H | ~4.35 | d | N-CH₂-furan |
| ¹H | ~4.00 | t | O-CH₂-propyl |
| ¹H | ~1.60 | m | CH₂-propyl |
| ¹H | ~0.90 | t | CH₃-propyl |
| ¹³C | ~156.0 | - | C=O (carbamate) |
| ¹³C | ~151.0 | - | Furan C2 |
| ¹³C | ~142.0 | - | Furan C5 |
| ¹³C | ~110.5 | - | Furan C4 |
| ¹³C | ~107.0 | - | Furan C3 |
| ¹³C | ~66.0 | - | O-CH₂-propyl |
| ¹³C | ~38.0 | - | N-CH₂-furan |
| ¹³C | ~22.0 | - | CH₂-propyl |
| ¹³C | ~10.0 | - | CH₃-propyl |
Note: The chemical shifts are approximate and can vary based on the solvent and experimental conditions.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. rsc.orgrsc.orgnih.gov The IR spectrum displays absorption bands corresponding to the vibrational frequencies of specific bonds.
Key characteristic absorption bands for this compound include:
N-H Stretching: A peak in the region of 3300-3500 cm⁻¹, indicative of the amine hydrogen in the carbamate group. rsc.orgnih.gov
C-H Stretching: Signals in the 2850-3000 cm⁻¹ range corresponding to the aliphatic C-H bonds of the propyl and methylene groups, and above 3000 cm⁻¹ for the aromatic C-H bonds of the furan ring. nih.gov
C=O Stretching: A strong, sharp absorption band around 1680-1720 cm⁻¹ is a definitive indicator of the carbonyl group in the carbamate linkage. rsc.orgnih.gov
C-O Stretching: Bands in the 1000-1300 cm⁻¹ region are associated with the C-O single bonds of the carbamate and the furan ring. rsc.orgnih.gov
C-N Stretching: Absorptions in the 1200-1350 cm⁻¹ range can be attributed to the C-N bond of the carbamate. rsc.orgnih.gov
Table 2: Key IR Absorption Bands for this compound
| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |
| N-H Stretch | 3300 - 3500 | Medium |
| C-H Stretch (Aromatic) | > 3000 | Medium |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium-Strong |
| C=O Stretch (Carbamate) | 1680 - 1720 | Strong, Sharp |
| C-N Stretch | 1200 - 1350 | Medium |
| C-O Stretch | 1000 - 1300 | Strong |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (ESI-HRMS)
Mass spectrometry (MS) is a vital technique for determining the molecular weight and elemental composition of this compound. unil.chrsc.org Electrospray Ionization-High Resolution Mass Spectrometry (ESI-HRMS) provides highly accurate mass measurements, allowing for the confirmation of the molecular formula. rsc.org
The mass spectrum will show a prominent peak for the molecular ion [M]⁺ or, more commonly with ESI, the protonated molecule [M+H]⁺ or adducts like [M+Na]⁺. The high resolution of the measurement can distinguish the experimental mass from other potential compounds with the same nominal mass.
Fragmentation analysis within the mass spectrometer provides further structural evidence. Common fragmentation pathways for this compound would involve the cleavage of the carbamate bond, loss of the propyl group, or fragmentation of the furan ring, leading to characteristic daughter ions.
Chromatographic Methods for Purity and Mixture Analysis
Chromatographic techniques are essential for assessing the purity of this compound and for analyzing its presence in complex mixtures, such as reaction products or biological samples.
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)
Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are powerful separation techniques used to determine the purity of this compound. unil.chrsc.orgrsc.org
Gas Chromatography (GC): Suitable for volatile and thermally stable compounds, GC separates components of a mixture based on their boiling points and interactions with the stationary phase of the column. rsc.org When coupled with a mass spectrometer (GC-MS), it provides both separation and identification of the compound and any impurities. rsc.org
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique that separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. unil.ch It is well-suited for non-volatile or thermally sensitive compounds. Reversed-phase HPLC, using a nonpolar stationary phase and a polar mobile phase, is commonly employed for carbamates. The purity is determined by the area of the peak corresponding to this compound relative to the total area of all peaks in the chromatogram. unil.chnih.gov
Thin-Layer Chromatography (TLC) for Reaction Monitoring
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method used primarily to monitor the progress of chemical reactions involving this compound. rsc.orgunil.ch By spotting the reaction mixture on a TLC plate and developing it with an appropriate solvent system, the disappearance of reactants and the appearance of the product can be visualized, often under UV light or by staining. The retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property of the compound in a given solvent system and can be used for preliminary identification. rsc.orgrsc.org
X-ray Crystallography for Solid-State Structure Determination
The determination of the three-dimensional atomic arrangement of a compound in its solid state is definitively achieved through single-crystal X-ray crystallography. This powerful analytical technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the material's properties and behavior.
A comprehensive search of scientific databases and literature was conducted to obtain X-ray crystallographic data for this compound. This investigation aimed to uncover detailed structural parameters such as the crystal system, space group, and unit cell dimensions.
Despite a thorough search, no publicly available X-ray crystallography data for this compound could be located. While crystallographic studies have been performed on structurally related compounds containing either a carbamate functional group or a furan-2-ylmethyl moiety, the specific crystal structure of this compound has not been reported in the reviewed literature. rsc.orgnih.govnih.gov
Consequently, a data table detailing its crystallographic parameters cannot be provided at this time. The absence of this data in the public domain indicates that either the compound has not yet been successfully crystallized and analyzed by this method, or the results of such studies have not been published. Further research would be required to determine the solid-state structure of this compound.
Applications of Propyl Furan 2 Ylmethyl Carbamate in Materials Science and Organic Synthesis
Role as Synthetic Intermediates and Building Blocks
Propyl (furan-2-ylmethyl)carbamate serves as a crucial starting material or intermediate in the synthesis of a variety of organic compounds. Its furan (B31954) and carbamate (B1207046) moieties offer reactive sites for numerous chemical transformations.
Precursors for Polymer Monomers, including Polyamides
While direct evidence for the use of this compound as a precursor for polyamide monomers is not extensively documented in the provided search results, the broader context of furan-based compounds and carbamates in polymer chemistry suggests its potential. Furan derivatives are recognized as valuable bio-based platform chemicals for polymer production. acs.org The synthesis of polyamides can involve the reaction of diamines with dicarboxylic acids or their derivatives. The carbamate group in this compound could potentially be hydrolyzed to an amine, which could then be polymerized. nih.gov Furthermore, research has shown that various furan-containing monomers can be used to produce a range of polymers, including polyesters and polyamides. acs.org
The following table outlines the potential steps for converting this compound into a polyamide monomer, based on general chemical principles:
| Step | Description | Starting Material | Product |
| 1 | Hydrolysis of the carbamate | This compound | Furan-2-ylmethanamine |
| 2 | Dimerization/Functionalization | Furan-2-ylmethanamine | A furan-containing diamine or dicarboxylic acid derivative |
| 3 | Polycondensation | Furan-containing diamine and a dicarboxylic acid | Furan-based polyamide |
Construction of Complex Polycyclic Architectures via Cycloadditions
Furan rings are well-known participants in cycloaddition reactions, particularly the Diels-Alder reaction. This reactivity has been harnessed to construct intricate polycyclic and macrocyclic structures. nih.govuni-konstanz.de Furanyl carbamates, a class to which this compound belongs, have been successfully employed in intramolecular Diels-Alder reactions to synthesize substituted hexahydroindolinones. nih.gov This methodology has proven effective in the synthesis of various alkaloids. nih.gov
The general mechanism involves the [4+2] cycloaddition between the furan ring and a tethered dienophile, leading to a bridged cycloadduct. This intermediate can then undergo further rearrangements to yield complex polycyclic systems. nih.gov This approach has been utilized in the formal synthesis of natural products like (±)-dendrobine. nih.gov The versatility of this strategy highlights the potential of this compound as a building block in the synthesis of architecturally complex molecules.
Incorporation into Functionalized Polymer Derivatives (e.g., Polysaccharide Carbamates)
The carbamate functional group provides a convenient handle for attaching the furan moiety to other molecules, including polymers. A modular approach has been developed for the synthesis of functional polysaccharide derivatives using polysaccharide phenylcarbonates as activated intermediates. These can be converted to furan-functionalized polysaccharide carbamates (FPCs) by reacting them with amines like furfurylamine (B118560). researchgate.netresearchgate.net This method allows for the introduction of furan groups onto polysaccharide backbones, such as cellulose (B213188) and xylan (B1165943), with tailored degrees of substitution. researchgate.net
These furan-functionalized polysaccharides can then be used in further reactions, such as Diels-Alder "click" chemistry, to create crosslinked materials like hydrogels and organogels. researchgate.net The ability to incorporate the furan-2-ylmethyl carbamate structure into biopolymers like polysaccharides opens up avenues for developing novel bio-based materials with specific functionalities. researchgate.net
Contributions to Advanced Materials Research
The unique properties of this compound and its derivatives make them valuable in the development of advanced materials with tailored characteristics.
Development of Functionalized Materials with Tailored Solubility
The incorporation of this compound moieties into polymers can be used to control their solubility. In the context of polysaccharide carbamates, it's possible to create mixed derivatives by introducing both furan groups and other functional groups that influence solubility. researchgate.netresearchgate.net For example, co-functionalizing a polysaccharide with furan-2-ylmethyl carbamate and a solubilizing group like (2-hydroxyethyl) carbamate can result in polymers with tunable water solubility, including lower or upper critical solution temperature (LCST or UCST) behavior. researchgate.net This tailored solubility is crucial for applications such as the formation of gels in specific solvents. researchgate.net
Exploration in UV-Curable Resins and 3D Printing Applications
While direct research on this compound in UV-curable resins and 3D printing is limited in the provided results, the broader fields of carbamate acrylates and furan-based photopolymerizable materials suggest its potential. Carbamate acrylates are used in UV 3D printing, and their properties can be tuned to create materials with high tensile strength and elongation. researchgate.net Furan-containing monomers, such as furan-2-ylmethyl 2-methylprop-2-enoate, have also been mentioned in the context of photopolymerizable resins for 3D printing. google.com
The furan group in this compound could potentially be modified to introduce a polymerizable group, such as an acrylate (B77674) or methacrylate. This would create a monomer suitable for use in UV-curable formulations for applications like coatings and 3D printing. poltekkesadisutjipto.ac.idgoogle.comresearchgate.net The rigidity of the furan ring could impart desirable thermal and mechanical properties to the resulting polymers. researchgate.net
The following table summarizes the potential properties and applications of materials derived from this compound:
| Material Type | Potential Properties | Potential Applications |
| Furan-based Polyamides | Bio-based, potentially high thermal stability | Engineering plastics, fibers |
| Polycyclic Compounds | Complex 3D architecture, biological activity | Pharmaceuticals, agrochemicals |
| Functionalized Polysaccharides | Tunable solubility, crosslinkable | Hydrogels, drug delivery systems, biomaterials |
| UV-Curable Resins | Fast curing, good mechanical properties | Coatings, adhesives, 3D printing inks |
Strategies for Diversity-Oriented Synthesis
Diversity-oriented synthesis (DOS) is a powerful approach in modern organic chemistry that aims to generate a wide array of structurally diverse molecules from a common starting material or a series of related building blocks. This strategy is particularly valuable for exploring chemical space and discovering novel compounds with unique properties. In the context of furan-containing compounds, DOS has been effectively employed to create libraries of molecules for various applications. While specific research on the diversity-oriented synthesis of this compound is not extensively documented, strategies applied to structurally similar furan-2-carboxamides and other furan derivatives provide a clear blueprint for potential synthetic routes. nih.govresearchgate.netnih.gov
The core principle of a DOS approach for this compound and its analogs would involve the systematic variation of its key structural components: the furan ring, the carbamate linker, and the propyl group. This can be achieved by employing a modular synthetic strategy where different building blocks are combined to generate a library of related compounds.
A plausible and efficient method for the diversity-oriented synthesis of this compound derivatives would be through the reaction of a variety of isocyanates with furfuryl alcohol derivatives or, conversely, the reaction of furfuryl isocyanate with a range of alcohols. This approach allows for the introduction of diversity at either the nitrogen or the oxygen terminus of the carbamate group.
Table 1: Potential Building Blocks for Diversity-Oriented Synthesis of this compound Analogs
| Component for Variation | Building Block Class | Examples of Building Blocks | Resulting Diversity |
| Furan Moiety | Substituted Furfuryl Alcohols | 5-methylfuran-2-methanol, 5-bromofuran-2-methanol, Furan-2,5-dimethanol | Introduction of various substituents on the furan ring to modulate electronic and steric properties. |
| Carbamate Linker (N-side) | Isocyanates | Propyl isocyanate, Phenyl isocyanate, Benzyl (B1604629) isocyanate, 4-chlorophenyl isocyanate | Variation of the substituent on the nitrogen atom of the carbamate. |
| Carbamate Linker (O-side) | Alcohols | Propanol (B110389), Isopropanol, Butanol, Cyclohexanol | Variation of the ester portion of the carbamate. |
Furthermore, the principles of diversity-oriented synthesis have been successfully applied to furan-2-carboxamides, which are close structural relatives of carbamates. nih.govnih.gov Research in this area has demonstrated the use of a central furan-2-carboxylic acid scaffold which is then coupled with a diverse range of amines to produce a library of compounds. researchgate.net This strategy could be adapted for this compound by using furfurylamine as a starting material, which can then be reacted with various chloroformates to introduce the desired diversity in the propyl chain.
Table 2: Exemplary Reaction Scheme for Diversity-Oriented Synthesis
| Starting Material 1 | Starting Material 2 | Reaction Type | Potential Product Class |
| Furfurylamine | Propyl Chloroformate | Acylation | N-(furan-2-ylmethyl)carbamates |
| Furfuryl Alcohol | Propyl Isocyanate | Addition | O-(furan-2-ylmethyl)carbamates |
| 2-Furoic acid | Various Amines | Amide Coupling | Furan-2-carboxamides |
The synthesis of polysaccharide carbamates, including those with furan moieties, offers another perspective on the application of these compounds in materials science. researchgate.net In this context, polysaccharide phenylcarbonates are used as activated intermediates that can react with various amines, such as furfurylamine, to create functionalized polymers. researchgate.net This modular approach, which allows for the introduction of different functional groups onto a polymer backbone, is a clear example of a diversity-oriented strategy in materials science. researchgate.net This suggests that this compound and its derivatives could potentially be used as building blocks for the synthesis of novel functional polymers.
Future Research Directions and Perspectives on Propyl Furan 2 Ylmethyl Carbamate Chemistry
Exploration of Novel Synthetic Pathways and Catalytic Systems
The synthesis of Propyl (furan-2-ylmethyl)carbamate, while achievable through established methods, presents opportunities for innovation in catalysis and synthetic efficiency. Traditional synthesis often involves the reaction of furfurylamine (B118560) with a propyl chloroformate or the reaction of furfuryl alcohol with propyl isocyanate. However, these methods can involve hazardous reagents and produce significant waste.
Future research should pivot towards greener and more efficient catalytic systems. A promising direction is the methoxycarbonylation of furfurylamine with dimethyl carbonate (DMC), which has been shown to be effective for producing furfurylmethyl carbamate (B1207046) (FMC) under mild conditions using a Pb-Ni composite oxide catalyst. rsc.orgresearchgate.net Adapting this for the synthesis of the propyl analogue by using dipropyl carbonate could be a key area of investigation. The development of heterogeneous catalysts, such as the reported Pb-Ni composite oxides, offers advantages in terms of reusability and process simplification. rsc.orgresearchgate.net
Another innovative approach involves circumventing the lability of furfuryl carbamates during synthesis by using an oxanorbornadiene (OND)-based strategy. nih.govmedscape.com This method utilizes stable OND carbonates that react with amines to form OND carbamates, which then undergo a retro-Diels-Alder reaction to yield the desired furfuryl carbamate. nih.govmedscape.com Exploring this pathway for the large-scale production of this compound could lead to higher yields and improved stability of the final product.
| Catalyst Type | Reactants | Key Advantages | Potential for this compound |
| Pb-Ni Composite Oxide | Furfurylamine, Dipropyl Carbonate | Mild conditions, high yield, catalyst recyclability | Direct, green synthesis route |
| Oxanorbornadiene (OND) Chemistry | Furfuryl alcohol-derived OND carbonate, Propylamine | Overcomes product lability, high purity | Alternative pathway for improved stability and yield |
| Biocatalysts (e.g., Lipases) | Furfuryl alcohol, Propyl carbamate | Green, selective, mild conditions | Enzymatic route for sustainable production |
Investigation of Uncharted Chemical Transformations and Reactivity Patterns
The reactivity of the furan (B31954) ring and the carbamate group in this compound offers a rich landscape for chemical exploration. The furan moiety is known to participate in electrophilic substitution and Diels-Alder reactions, while the carbamate can undergo various nucleophilic substitution and rearrangement reactions. rsc.org
A significant area for future research is the controlled decomposition of furfuryl carbamates. Studies on model compounds have shown that they can decompose to generate a furfuryl cation intermediate, which can then be trapped by nucleophiles. researchgate.net This reactivity could be harnessed for the development of novel protecting groups or for the controlled release of molecules in various applications. Investigating the specific kinetics and mechanisms of decomposition for this compound under different conditions (e.g., pH, temperature, solvent) will be crucial.
Furthermore, the "furylic" position (the methylene (B1212753) group) is susceptible to nucleophilic substitution, which can compete with reactions at the carbamate carbonyl. nih.gov Understanding and controlling this competition is key to unlocking new synthetic applications. For instance, selective transformations at either the furan ring, the carbamate nitrogen, or the carbonyl carbon could lead to a diverse array of functionalized molecules. The influence of the propyl group on the electronic properties and reactivity of the furan-carbamate system compared to other alkyl groups also warrants detailed investigation.
Advanced Computational Modeling for Deeper Mechanistic Understanding
Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful tool for elucidating the intricate mechanistic details of reactions involving this compound. DFT calculations can be employed to model reaction pathways, determine transition state energies, and predict reactivity, offering insights that are often difficult to obtain through experimental means alone. rsc.orgacs.orgmdpi.comrsc.org
Future computational studies should focus on several key areas. Firstly, a detailed DFT analysis of the synthetic routes discussed in section 7.1 could help in optimizing reaction conditions and in the rational design of more efficient catalysts. For example, modeling the interaction of reactants with the surface of a heterogeneous catalyst can provide a molecular-level understanding of the catalytic cycle. mdpi.com
Secondly, computational modeling can be used to explore the uncharted reactivity patterns mentioned in section 7.2. For instance, calculating the activation energies for different decomposition pathways of this compound can predict the most likely degradation mechanisms under various conditions. acs.org Comparing the computed activation energies for the decomposition of propyl, methyl, and other alkyl (furan-2-ylmethyl)carbamates would provide valuable data on the influence of the alkyl chain length on the stability and reactivity of the molecule. acs.org
Finally, understanding the conformational landscape of this compound is crucial for predicting its interactions in biological systems or as a monomer in polymer synthesis. acs.org DFT calculations can be used to determine the preferred conformations and the rotational barriers of the molecule, which are essential for understanding its physical and chemical properties.
| Computational Method | Research Focus | Potential Insights |
| Density Functional Theory (DFT) | Catalytic synthesis pathways | Catalyst design, reaction optimization |
| DFT and Ab Initio Methods | Decomposition and reactivity | Mechanistic elucidation, prediction of product distribution |
| Molecular Dynamics (MD) | Conformational analysis | Understanding physical properties, interactions in materials |
Development of Innovative Materials Utilizing the Furan-Carbamate Moiety
The furan-carbamate moiety present in this compound is a versatile building block for the development of novel and sustainable materials. The furan ring, derived from biomass, offers a renewable alternative to petroleum-based aromatics, while the carbamate linkage is a key component of polyurethanes. rsc.orgcost.eu
A significant area of future research is the incorporation of this compound or its derivatives into polyurethanes. Furan-based diols and diisocyanates are already being explored for the synthesis of bio-based polyurethanes with unique properties. nih.gov this compound could potentially be used as a chain extender or a modifier to tune the properties of these polymers. For instance, the furan group can participate in reversible Diels-Alder reactions, which could be exploited to create self-healing or recyclable polyurethane networks. nih.gov
Furthermore, the furan ring can be functionalized to introduce other reactive groups, opening up possibilities for the creation of a wide range of functional polymers. For example, the polymerization of furan-based monomers can lead to conjugated polymers with interesting electronic and optical properties for applications in organic electronics. semanticscholar.org Investigating the polymerization of appropriately functionalized derivatives of this compound could lead to new classes of bio-based materials with tailored properties.
| Material Type | Potential Role of this compound Moiety | Key Research Directions |
| Polyurethanes | Monomer, chain extender, or modifier | Synthesis of bio-based, self-healing, and recyclable polyurethanes |
| Functional Polymers | Building block for polymers with tailored properties | Development of new furan-based polymers for advanced applications |
| Bio-based Resins | Cross-linking agent | Creation of sustainable thermosetting materials |
Q & A
Q. What synthetic methodologies are recommended for the preparation of Propyl (furan-2-ylmethyl)carbamate, and how do they address safety and efficiency concerns?
The compound can be synthesized via C–H carboxylation of furfurylamine (3). This method avoids hazardous azide intermediates and reduces synthetic steps by converting furfurylamine into an alkali carbamate intermediate (4), followed by carboxylation under optimized conditions. This approach prioritizes step economy and safety, as detailed in studies on furan-based monomer synthesis .
Q. Which analytical techniques are essential for characterizing this compound, and how are they validated?
Key techniques include:
- NMR spectroscopy (¹H/¹³C) to confirm regiochemistry and purity.
- X-ray crystallography using programs like SHELXL for structural determination, particularly for resolving stereochemical ambiguities .
- High-resolution mass spectrometry (HRMS) for molecular weight verification. Cross-referencing with databases (CAS, Beilstein) ensures structural accuracy .
Q. How can researchers experimentally determine the solubility profile of this compound in common solvents?
Use gravimetric or spectrophotometric methods to measure solubility in solvents like ethanol, acetonitrile, and water. Reference solubility data for analogous carbamates (e.g., n-propyl carbamate, solubility index 356 in the Handbook of Aqueous Solubility Data) provides benchmarks .
Q. What safety protocols should be followed when handling this compound in laboratory settings?
- Consult Safety Data Sheets (SDS) for hazard identification (e.g., toxicity, flammability).
- Use personal protective equipment (PPE) and fume hoods.
- Implement spill containment measures and dispose of waste via approved protocols, as outlined in carbamate handling guidelines .
Advanced Research Questions
Q. How can the synthesis of this compound be optimized to improve yield and reduce byproducts?
- Reaction kinetics analysis : Monitor intermediates via in situ FTIR or LC-MS to identify bottlenecks.
- Catalyst screening : Evaluate transition-metal catalysts (e.g., Pd, Cu) for C–H activation efficiency.
- Solvent optimization : Test ionic liquids (e.g., TESAC, TPSAC) to enhance reaction rates and selectivity, leveraging green chemistry principles .
Q. What mechanistic insights underpin the C–H carboxylation of furfurylamine derivatives to form carbamates?
- Computational modeling : Density Functional Theory (DFT) studies can elucidate transition states and regioselectivity.
- Isotopic labeling : Use ¹³C-labeled CO₂ to track carboxylation pathways.
- Kinetic isotope effects (KIE) : Compare reaction rates with deuterated substrates to identify rate-determining steps .
Q. How can researchers resolve contradictions in reported physicochemical data (e.g., solubility, stability) for this compound?
- Comparative studies : Replicate experiments under standardized conditions (temperature, purity).
- Advanced analytics : Employ differential scanning calorimetry (DSC) for stability profiling and HPLC-UV for purity assessment.
- Meta-analysis : Cross-validate data with peer-reviewed literature and authoritative databases .
Q. What novel applications exist for this compound in materials science or biocatalysis?
- Ionic liquid design : Incorporate the compound into CO₂-responsive solvents for carbon capture, leveraging its carbamate functionality .
- Enzyme immobilization : Use its amine-reactive groups to functionalize polymeric supports for biocatalytic systems .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
